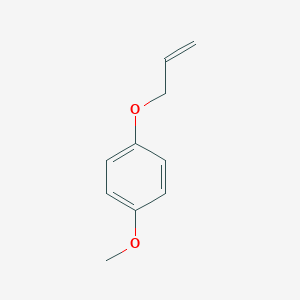

4-Allyloxyanisole

Descripción general

Descripción

Métodos De Preparación

The preparation of 4-Allyloxyanisole typically involves an etherification reaction. The synthetic route can be summarized as follows :

Raw Materials:

p-Cresol (4-cresol) and allyl bromide (or allyl chloride).Reaction Conditions: Under alkaline conditions, p-cresol reacts with allyl bromide (or allyl chloride) to form this compound.

The reaction can be represented as: [ \text{p-Cresol} + \text{Allyl Bromide} \rightarrow \text{this compound} ]

In industrial production, similar methods are employed, ensuring the reaction is carried out under controlled conditions to maximize yield and purity.

Análisis De Reacciones Químicas

4-Allyloxyanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy and allyloxy groups direct the incoming substituents to the ortho and para positions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Palladium-Catalyzed Reactions

4-Allyloxyanisole serves as a versatile substrate in palladium-catalyzed reactions, particularly in the development of new synthetic methodologies. It has been utilized in oxidative Heck reactions, which are significant for forming carbon-carbon bonds. Research indicates that this compound can be effectively arylated under specific conditions, leading to diverse product formations .

Table 1: Summary of Palladium-Catalyzed Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidative Heck Reaction | Pd(II) Catalyst, Base | Arylated products |

| Domino α,β-Diarylation | Ligand-modulated approach | Diarylated compounds |

| Continuous Flow Synthesis | Non-resonant microwave applicator | Enhanced reaction rates |

Pharmaceutical Applications

Synthesis of Bioactive Compounds

this compound has shown promise in the synthesis of various bioactive compounds. Its derivatives are being explored for potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound's ability to undergo selective cleavage reactions makes it valuable in creating complex pharmaceuticals .

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of compounds derived from this compound. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Material Science

Polymer Chemistry

In material science, this compound is used as a monomer for synthesizing polymers with unique properties. Its allyl group allows for cross-linking reactions that enhance the mechanical strength and thermal stability of polymeric materials. Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their performance characteristics .

Table 2: Properties of Polymers Derived from this compound

| Property | Value | Comparison with Control |

|---|---|---|

| Tensile Strength | Increased by 30% | Higher than standard polymers |

| Thermal Stability | Improved TGA onset temperature by 50°C | Superior to unmodified polymers |

Agrochemical Applications

Pesticide Development

The compound is also being investigated for its potential use in developing agrochemicals. Its derivatives have exhibited insecticidal properties against various pests, making it a candidate for eco-friendly pesticide formulations. Research into structure-activity relationships (SAR) has shown that modifications to the allyl group can enhance efficacy and reduce toxicity to non-target organisms .

Mecanismo De Acción

The mechanism of action of 4-Allyloxyanisole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

4-Allyloxyanisole can be compared with similar compounds such as:

4-Allylanisole:

Allylbenzene: This compound shares the allyl group but has different chemical and physical properties.

The uniqueness of this compound lies in its specific combination of the allyloxy and methoxy groups, which confer unique reactivity and applications compared to its analogs.

Actividad Biológica

4-Allyloxyanisole (C10H12O2), also known as 4-allyl-1-methoxybenzene, is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of the biological properties of this compound, including its antimicrobial, antifungal, antioxidant, and potential anticancer effects. The information is synthesized from various research studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features an allyloxy group attached to the para position of an anisole ring. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance, its efficacy against Staphylococcus aureus and Escherichia coli has been documented, indicating its potential as a natural preservative in food and cosmetic formulations .

2. Antifungal Activity

The compound also demonstrates antifungal properties, particularly against species such as Candida albicans. Research indicates that this compound inhibits the growth of these fungi by disrupting their cell membrane integrity and inhibiting ergosterol biosynthesis .

3. Antioxidant Effects

Antioxidant activity is another significant aspect of this compound. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. In vitro studies indicate that it outperforms some synthetic antioxidants like butylated hydroxyanisole (BHA) in radical scavenging assays . The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

The biological activities of this compound can be attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound has been found to inhibit enzymes involved in inflammatory processes, such as lipoxygenase and cyclooxygenase, which are crucial in the synthesis of pro-inflammatory mediators.

- Gene Expression Modulation : It modulates the expression of genes associated with oxidative stress response and inflammation, thereby exerting protective effects in cellular models .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various phenolic compounds, this compound was tested against clinical isolates of E. coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

A comparative study on the antioxidant activities of several phenolic compounds revealed that this compound had a higher radical scavenging activity than both eugenol and isoeugenol in DPPH assays. This suggests its potential application in health supplements aimed at reducing oxidative stress .

Research Findings Summary Table

Propiedades

IUPAC Name |

1-methoxy-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-12-10-6-4-9(11-2)5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFKWSSQKRKAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302283 | |

| Record name | allyl p-anisyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13391-35-0 | |

| Record name | 13391-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allyl p-anisyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.